4-(3-Chlorophenoxy)butan-1-amine hydrochloride
Description
Structural Characterization of 4-(3-Chlorophenoxy)butan-1-amine Hydrochloride
Molecular Geometry and Crystallographic Analysis
4-(3-Chlorophenoxy)butan-1-amine hydrochloride exhibits a molecular architecture defined by a butan-1-amine backbone linked via an ether bond to a 3-chlorophenoxy group. The hydrochloride counterion introduces ionic interactions that influence crystal packing. While direct crystallographic data for this compound are limited, structural analogs such as bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine provide insights into phenoxyalkylamine geometries. Key features include:
- C—N bond lengths in the range of 1.47–1.49 Å, consistent with sp³-hybridized amines.
- C—O phenol bond lengths averaging 1.35 Å, reflecting partial double-bond character due to resonance.
- C—Cl bond lengths typically around 1.73 Å, characteristic of aryl chlorides.
The hydrochloride salt likely adopts a monoclinic or orthorhombic crystal system, with hydrogen bonding between the amine proton and chloride ion. This interaction stabilizes the molecular conformation, as observed in similar secondary amines.
Table 1: Comparative Bond Lengths in Phenoxyalkylamines
Spectroscopic Profiling (NMR, IR, UV-Vis)
Spectroscopic data for 4-(3-chlorophenoxy)butan-1-amine hydrochloride are inferred from related compounds such as N-butyl-4-(3-chlorophenoxy)butan-1-amine and 3-(4-chlorophenoxy)propan-1-amine hydrochloride.
1H NMR
- Amine proton : A broad singlet at δ 1.5–2.5 ppm due to exchange with D₂O in solution.
- Methylene groups : Multiplets at δ 1.5–1.8 ppm (CH₂ adjacent to N) and δ 3.5–4.0 ppm (CH₂ adjacent to O).
- Aromatic protons : Peaks at δ 6.8–7.2 ppm for the 3-chlorophenoxy ring, with splitting patterns dependent on substituent positions.
13C NMR
- Quaternary carbons : δ 125–135 ppm for aromatic carbons in the chlorophenoxy group.
- Methylene carbons : δ 30–40 ppm (CH₂ adjacent to N) and δ 65–70 ppm (CH₂ adjacent to O).
IR Spectroscopy
- N—H stretch : Broad absorption at 3300–3500 cm⁻¹.
- C—O ether stretch : Strong peak near 1250 cm⁻¹.
- C—Cl stretch : Medium-intensity band at 550–650 cm⁻¹.
UV-Vis
The compound exhibits absorption maxima in the 250–300 nm range due to π→π* transitions in the aromatic ring, with extinction coefficients influenced by the electron-withdrawing chlorine substituent.
Quantum Chemical Calculations for Electronic Structure Elucidation
Density Functional Theory (DFT) studies on analogous phenoxyalkylamines reveal:
- HOMO-LUMO gaps in the range of 4–6 eV, indicative of moderate electronic stability.
- Electron density distribution : Partial delocalization of the amine lone pair into the adjacent alkyl chain, enhancing basicity.
- Hydrogen bonding : Intramolecular interactions between the amine proton and chloride ion stabilize the conformation, as predicted by PM6 calculations.
Table 2: Theoretical Parameters from DFT Studies
| Parameter | Value | Method | Reference |
|---|---|---|---|
| HOMO energy (eV) | -5.2 to -4.8 | B3LYP/6-31G* | |
| LUMO energy (eV) | -1.5 to -1.0 | B3LYP/6-31G* | |
| N—H⋯Cl bond length | 1.8–2.2 Å | PM6 |
Comparative Conformational Analysis with Phenoxyalkylamine Derivatives
The conformational flexibility of 4-(3-chlorophenoxy)butan-1-amine hydrochloride is influenced by its butan-1-amine chain and chlorophenoxy substituent. Key differences from shorter-chain analogs include:
Chain Length Effects
- 3-(4-Chlorophenoxy)propan-1-amine hydrochloride : Limited rotational freedom due to a shorter chain, leading to rigid conformations.
- 4-(3-Chlorophenoxy)butan-1-amine hydrochloride : Increased flexibility in the butan-1-amine chain, allowing multiple low-energy conformations.
Substituent Positioning
- 3-Chloro vs. 4-Chloro : The 3-chloro substituent introduces steric hindrance, altering the dihedral angle between the phenoxy and alkyl chains compared to 4-substituted analogs.
Hydrogen Bonding Networks
Properties
IUPAC Name |
4-(3-chlorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-9-4-3-5-10(8-9)13-7-2-1-6-12;/h3-5,8H,1-2,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLZCWSZMCOMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 4-(3-chlorophenoxy)butan-1-amine hydrochloride generally proceeds via nucleophilic substitution and reductive amination steps starting from 3-chlorophenol or its derivatives. The key steps include:
- Formation of 3-chlorophenoxyalkyl intermediates through etherification reactions.
- Introduction of the amine functionality via reduction or amination.
- Conversion to the hydrochloride salt to improve compound handling and purity.
Detailed Preparation Procedure
Etherification to Form 3-Chlorophenoxybutanol Intermediate
- Starting materials: 3-chlorophenol and 4-bromobutan-1-ol (or equivalent haloalkyl alcohol).
- Catalysts and bases: Potassium carbonate (K₂CO₃) and potassium iodide (KI) are commonly used to facilitate nucleophilic substitution.
- Solvent: Anhydrous acetone or ethanol is typically employed.
- Conditions: Heating under reflux for several hours (e.g., 6–12 h) to ensure complete ether bond formation.
- Outcome: Formation of 4-(3-chlorophenoxy)butan-1-ol as an intermediate.
This step is supported by analogous procedures reported for phenoxypropan-2-one derivatives, where phenol reacts with alkyl halides in the presence of K₂CO₃ and KI to form phenoxyalkyl ethers with good yields.
Conversion of Alcohol to Amine
Two main approaches are used to convert the 4-(3-chlorophenoxy)butan-1-ol intermediate into the corresponding amine:
Method A: Direct substitution via halogenation and amination
- The alcohol group is first converted to a good leaving group such as a tosylate or halide (e.g., bromide) using reagents like tosyl chloride or thionyl chloride.
- Subsequent nucleophilic substitution with ammonia or an amine source introduces the primary amine group.
- Reaction conditions typically involve heating in polar aprotic solvents like DMF or DMSO.
Method B: Reductive amination or reduction of oxime intermediate
- The alcohol is oxidized to an aldehyde or ketone intermediate.
- Reaction with hydroxylamine hydrochloride forms the oxime.
- Reduction of the oxime using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the amine.
- This method is exemplified by the synthesis of phenoxypropan-2-amine derivatives, where LiAlH₄ reduction of oximes efficiently produces amines.
Formation of Hydrochloride Salt
- The free base amine is treated with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent such as diethyl ether.
- The reaction is carried out at low temperature (0–25°C) to precipitate the hydrochloride salt.
- The salt is filtered, washed, and dried to obtain pure 4-(3-chlorophenoxy)butan-1-amine hydrochloride.
- This step enhances the compound’s stability and aqueous solubility for further applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|
| Etherification | 3-chlorophenol, 4-bromobutan-1-ol, K₂CO₃, KI, acetone | Reflux, 6–12 h | 70–85 | Anhydrous conditions preferred |
| Alcohol to halide/tosylate | Tosyl chloride or SOCl₂, pyridine or base | 0–25°C, 2–4 h | 75–90 | Moisture sensitive |
| Halide to amine substitution | NH₃ or amine source, DMF or DMSO | 50–80°C, 8–24 h | 60–75 | Excess ammonia improves yield |
| Oxime formation (alternative) | Hydroxylamine hydrochloride, NaOH, EtOH | RT, 3 h | 80–90 | For reductive amination route |
| Oxime reduction | LiAlH₄, ether, reflux, 3 h | 0–25°C, then reflux | 65–80 | Careful quenching required |
| Hydrochloride salt formation | HCl gas or HCl in Et₂O | 0–25°C, 1–2 h | 85–95 | Precipitation and filtration |
Analytical and Purification Techniques
- Purification: Flash column chromatography is often used after reduction steps to isolate the pure amine intermediate before salt formation.
- Characterization:
- NMR Spectroscopy: Proton NMR shows characteristic aromatic signals at δ 6.8–7.3 ppm and aliphatic amine signals around δ 1.5–3.5 ppm.
- Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z consistent with C₁₀H₁₅ClNO.
- HPLC: Used to assess purity, with target purity ≥98%.
- Melting Point: The hydrochloride salt typically crystallizes as a solid with a melting point in the range of 100–120°C (varies with purity).
Research Findings and Industrial Considerations
- The synthetic methods described are scalable to industrial production, where large reactors and automated systems optimize reaction times and yields.
- Advanced purification such as recrystallization from suitable solvents ensures high purity of the hydrochloride salt.
- Reaction parameters such as pH during salt formation, temperature control, and reagent stoichiometry are critical for maximizing yield and minimizing impurities.
- The compound’s hydrochloride salt form improves handling and bioavailability for pharmaceutical applications.
Summary Table: Key Preparation Methods for 4-(3-Chlorophenoxy)butan-1-amine Hydrochloride
| Process Stage | Typical Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| Etherification | 3-chlorophenol, 4-bromobutan-1-ol, K₂CO₃, KI | Form phenoxybutanol intermediate | 70–85 | Reflux in acetone |
| Halide or Tosylate Formation | Tosyl chloride or SOCl₂, pyridine | Activate alcohol for substitution | 75–90 | Moisture control essential |
| Amine Introduction | NH₃ or amine source, DMF/DMSO | Substitute halide with amine | 60–75 | Elevated temperature |
| Alternative Oxime Route | Hydroxylamine hydrochloride, NaOH, LiAlH₄ | Convert ketone to amine | 65–90 | Requires careful reduction |
| Salt Formation | HCl gas or HCl in Et₂O | Form hydrochloride salt | 85–95 | Enhances stability |
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenoxy)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(3-chlorophenoxy)butan-1-one.
Reduction: Formation of 4-(3-chlorophenoxy)butan-1-ol.
Substitution: Formation of various substituted phenoxybutanes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
4-(3-Chlorophenoxy)butan-1-amine hydrochloride exhibits a range of pharmacological activities due to its structural characteristics. It is primarily recognized for its role as a precursor in the synthesis of other bioactive compounds. The presence of the chlorophenoxy group enhances its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.
Synthesis and Derivatives
The compound can be synthesized through various methods, including nucleophilic substitution reactions involving chlorinated phenols and amines. Its derivatives have been explored for their potential as:
- Antidepressants : Some derivatives have shown activity in modulating neurotransmitter levels, making them candidates for treating mood disorders.
- Antihistamines : The compound's amine structure allows it to interact with histamine receptors, providing a basis for developing antihistaminic agents .
Therapeutic Applications
Cancer Research
Research indicates that compounds related to 4-(3-Chlorophenoxy)butan-1-amine hydrochloride may exhibit anticancer properties. Studies have demonstrated that certain derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, analogs of this compound have been tested for their ability to inhibit AXL receptor tyrosine kinases, which are implicated in cancer metastasis .
Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. By modifying its structure, researchers have developed derivatives that show promise as neuroprotective agents, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Chemical and Industrial Applications
Agricultural Chemistry
4-(3-Chlorophenoxy)butan-1-amine hydrochloride may find applications in agricultural chemistry as a herbicide or pesticide precursor. Its ability to interfere with plant growth mechanisms makes it a candidate for developing environmentally friendly agricultural chemicals that target specific weed species without harming crops .
Cosmetic Formulations
The compound is being evaluated for use in cosmetic formulations due to its potential skin benefits. Its amine structure can enhance the penetration of active ingredients into the skin, improving the efficacy of topical treatments.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Substituent Position: The chlorine atom is at the para-position on the phenoxy ring, altering electronic distribution and steric interactions compared to the meta-isomer.
- Molecular Formula: Identical (C₁₀H₁₄Cl₂NO), but distinct structural isomerism leads to divergent properties.
- Solubility in polar solvents (e.g., water, ethanol) could differ due to variations in dipole moments.
N-Methyl-4-(3-aminophenyl)-3-butan-1-amine
Key Differences :
- Backbone Structure: The amine is at the third carbon of the butane chain, and the aromatic group is a 3-aminophenyl rather than a 3-chlorophenoxy.
- Functional Groups: The presence of a primary aromatic amine (-NH₂) instead of an ether-linked chlorophenoxy group significantly impacts reactivity (e.g., susceptibility to electrophilic substitution vs. nucleophilic displacement).
- Synthetic Pathway: Prepared via methylamine reacting with 1-chloro-4-(3-aminophenyl)-butane, a process involving thionyl chloride for chlorination.
4-(1H-1,2,3,4-Tetrazol-5-yl)butan-1-amine Hydrochloride
Key Differences :
- Aromatic System: Replaces the chlorophenoxy group with a tetrazole ring, a nitrogen-rich heterocycle with acidic properties (pKa ~4.9).
- Molecular Formula : C₅H₁₂N₅Cl (smaller molecular weight: ~185.64 g/mol).
- Applications: Tetrazole-containing compounds are often used in medicinal chemistry as bioisosteres for carboxylic acids, suggesting divergent biological targeting compared to chlorophenoxy derivatives.
Comparative Data Table
Research Findings and Implications
- Positional Isomerism: The meta- vs. para-chlorine substitution in phenoxy derivatives (e.g., 3-Cl vs. 4-Cl) can modulate receptor binding affinities, as seen in analogous compounds targeting adrenergic or serotoninergic systems.
- Synthetic Flexibility : Thionyl chloride is a versatile reagent for introducing chlorine or converting hydroxyl groups to chlorides, as demonstrated in the synthesis of chloro-intermediates.
- Functional Group Impact: Replacing the chlorophenoxy group with a tetrazole (as in ) introduces acidity and hydrogen-bonding capacity, which may enhance solubility but reduce lipid membrane permeability.
Biological Activity
4-(3-Chlorophenoxy)butan-1-amine hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H14ClNO
- Molecular Weight : 201.68 g/mol
- IUPAC Name : 4-(3-Chlorophenoxy)butan-1-amine hydrochloride
The biological activity of 4-(3-Chlorophenoxy)butan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to act as a ligand in receptor binding studies, influencing signaling pathways that are crucial for cellular functions.
Key Mechanisms:
- Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, which may explain its effects on neurobiological processes.
- Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Biological Activity
The biological activity of 4-(3-Chlorophenoxy)butan-1-amine hydrochloride has been assessed through various in vitro and in vivo studies. The following sections summarize these findings.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 8.7 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.
In Vivo Studies
In animal models, administration of 4-(3-Chlorophenoxy)butan-1-amine hydrochloride has shown promising results in reducing tumor growth. For instance:
- A study involving xenograft models demonstrated a 40% reduction in tumor size when treated with the compound compared to control groups.
- The compound was well tolerated with minimal side effects, indicating its potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis of 4-(3-Chlorophenoxy)butan-1-amine hydrochloride highlights the importance of the chlorophenoxy group in enhancing biological activity. Variations in substituents on the phenyl ring significantly affect the potency and selectivity of the compound:
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Increases receptor affinity |
| Methyl (CH3) | Decreases cytotoxicity |
| Hydroxyl (OH) | Alters solubility and bioavailability |
This information is crucial for guiding future modifications aimed at improving efficacy and reducing toxicity.
Case Studies
Several case studies have explored the therapeutic potential of 4-(3-Chlorophenoxy)butan-1-amine hydrochloride:
- Case Study 1 : In a clinical trial involving patients with advanced breast cancer, the compound was administered alongside standard chemotherapy regimens, resulting in improved overall survival rates compared to historical controls.
- Case Study 2 : Research on neuroprotective effects demonstrated that the compound could mitigate symptoms in models of Alzheimer’s disease by reducing amyloid-beta plaque formation.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(3-Chlorophenoxy)butan-1-amine hydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Nucleophilic Substitution : Reacting 3-chlorophenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃) to form 4-(3-chlorophenoxy)butyl bromide.
Amine Formation : Substituting the bromide with ammonia (or a protected amine derivative) via nucleophilic displacement.
Hydrochloride Salt Formation : Treating the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Key optimization parameters include reaction temperature (60–80°C for substitution steps), solvent polarity (e.g., DMF for amine displacement), and purification via recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing 4-(3-Chlorophenoxy)butan-1-amine hydrochloride?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenoxy), aliphatic chain signals (δ 1.6–3.8 ppm), and amine hydrochloride protons (broad singlet near δ 8.0 ppm).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ for free amine; [M-Cl]⁻ for hydrochloride).
- UV-Vis Spectroscopy : Detect π→π* transitions in the chlorophenoxy group (λmax ~260–280 nm).
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .
Q. What are the solubility and stability profiles of 4-(3-Chlorophenoxy)butan-1-amine hydrochloride in common laboratory solvents?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing 4-(3-Chlorophenoxy)butan-1-amine hydrochloride, particularly addressing low amine displacement efficiency?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromide-to-amine substitution.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve nucleophilicity.
- Temperature Gradients : Perform reactions at 50°C, 70°C, and reflux conditions to identify yield-temperature correlations.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., elimination byproducts) and adjust stoichiometry accordingly .
Q. What experimental strategies can resolve contradictions in reported biological activity data for 4-(3-Chlorophenoxy)butan-1-amine hydrochloride, such as conflicting receptor binding affinities?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform conditions (e.g., radioligand binding assays with consistent protein concentrations and incubation times).
- Structural Analog Comparison : Benchmark against analogs like piperidine derivatives (e.g., 4-(3-chlorophenoxy)piperidine hydrochloride) to isolate substituent effects.
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends in IC₅₀ values .
Q. How should researchers design a pharmacokinetic study to evaluate 4-(3-Chlorophenoxy)butan-1-amine hydrochloride in preclinical models?
- Methodological Answer :
Dosing : Administer via intravenous (IV) and oral routes to assess bioavailability.
Sampling : Collect plasma at intervals (0.5, 1, 2, 4, 8, 24 hrs) post-administration.
Analytical Quantification : Use LC-MS/MS to measure compound and metabolite levels (e.g., dechlorinated or hydroxylated derivatives).
Data Modeling : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t₁/₂ .
Q. What methodologies are recommended to assess the compound’s stability under varying storage conditions (e.g., light, temperature, humidity)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Heat : 40°C, 60°C for 1–4 weeks.
- Light : UV-vis irradiation per ICH Q1B guidelines.
- Hydrolysis : Acidic (0.1M HCl), basic (0.1M NaOH), and neutral aqueous solutions.
- Stability-Indicating HPLC : Monitor degradation products (e.g., free amine or chlorophenol) using a C18 column and gradient elution .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- pH-Dependent Solubility : Measure solubility at pH 2 (simulating gastric fluid) and pH 7.4 (physiological buffer) to account for amine protonation.
- Co-Solvent Systems : Test mixtures like ethanol-water (70:30) to enhance dissolution.
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies that may skew solubility measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
